Halobetasol propionate
Halobetasol propionate
Halobetasol Propionate is the propionate salt form of halobetasol, a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictor activities. Halobetasol, a topical steroid, diffuses across cell membranes to interact with cytoplasmic corticosteroid receptors located in both the dermal and intradermal cells, thereby activating gene expression of anti-inflammatory proteins mediated via corticosteroid receptor response element. Specifically, this agent induces phospholipase A2 inhibitory proteins, which inhibit the release of arachidonic acid, thereby inhibiting the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes. As a result, halobetasol reduces edema, erythema, and pruritus through its cutaneous effects on vascular dilation and permeability.
Halobetasol Propionate can cause developmental toxicity according to state or federal government labeling requirements.
Halobetasol Propionate can cause developmental toxicity according to state or federal government labeling requirements.
Brand Name:
Vulcanchem
CAS No.:
66852-54-8
VCID:
VC20764234
InChI:
InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13?,15?,16?,18?,19?,22-,23-,24-,25-/m0/s1
SMILES:
Molecular Formula:
C25H31ClF2O5
Molecular Weight:
485.0 g/mol
Halobetasol propionate
CAS No.: 66852-54-8
VCID: VC20764234
Molecular Formula: C25H31ClF2O5
Molecular Weight: 485.0 g/mol
* For research use only. Not for human or veterinary use.

Description | Halobetasol Propionate is the propionate salt form of halobetasol, a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictor activities. Halobetasol, a topical steroid, diffuses across cell membranes to interact with cytoplasmic corticosteroid receptors located in both the dermal and intradermal cells, thereby activating gene expression of anti-inflammatory proteins mediated via corticosteroid receptor response element. Specifically, this agent induces phospholipase A2 inhibitory proteins, which inhibit the release of arachidonic acid, thereby inhibiting the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes. As a result, halobetasol reduces edema, erythema, and pruritus through its cutaneous effects on vascular dilation and permeability. Halobetasol Propionate can cause developmental toxicity according to state or federal government labeling requirements. |
---|---|
CAS No. | 66852-54-8 |
Product Name | Halobetasol propionate |
Molecular Formula | C25H31ClF2O5 |
Molecular Weight | 485.0 g/mol |
IUPAC Name | [(9R,10S,13S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
Standard InChI | InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13?,15?,16?,18?,19?,22-,23-,24-,25-/m0/s1 |
Standard InChIKey | BDSYKGHYMJNPAB-KXBWIIEKSA-N |
Isomeric SMILES | CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CC(C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CCl |
Canonical SMILES | CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl |
Physical Description | Solid |
Solubility | 7.57e-03 g/L |
Synonyms | 6 alpha-fluoroclobetasol 17-propionate 6-fluoroclobetasol 17-propionate CGP 14 458 CGP 14458 CGP-14458 halobetasol halobetasol propionate ulobetasol Ultravate |
PubChem Compound | 145706202 |
Last Modified | Sep 12 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume